Sphynolactone-7

Descripción

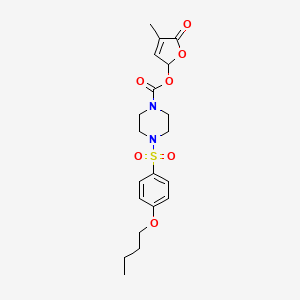

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPQPVAXJSNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Spironolactone

Disclaimer: The compound "Sphynolactone-7" is a selective agonist of the strigolactone receptor (ShHTL7) in the parasitic plant Striga hermonthica, used to induce "suicidal germination" in an agricultural context[1][2]. Given the target audience of this guide (Researchers, scientists, and drug development professionals) and the compound's name similarity to the well-established drug Spironolactone, this document will proceed under the assumption that the query intended to be about Spironolactone . The following in-depth guide details the mechanism of action of Spironolactone, a compound with significant relevance in human drug development.

Executive Summary

Spironolactone is a steroidal antimineralocorticoid and a potassium-sparing diuretic with significant antiandrogenic effects. It functions primarily as a competitive antagonist at the mineralocorticoid receptor (MR) and as a partial antagonist at the androgen receptor (AR)[3][4][5]. Its therapeutic utility in treating hypertension, heart failure, and edema stems from its blockade of aldosterone's effects in the kidneys[6]. The antiandrogenic properties are leveraged in the management of conditions such as hirsutism and acne[3]. Spironolactone is a prodrug, rapidly converted to several active metabolites, including canrenone and 7α-thiomethylspironolactone (TMS), which have longer half-lives and contribute substantially to its pharmacodynamic profile[7][8]. This guide provides a comprehensive overview of its receptor binding profile, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Dual Receptor Antagonism

Spironolactone's mechanism is centered on its ability to competitively bind to and inhibit the action of two key nuclear receptors: the Mineralocorticoid Receptor and the Androgen Receptor.

Mineralocorticoid Receptor (MR) Antagonism

The primary and most potent action of Spironolactone is the competitive antagonism of the mineralocorticoid receptor[6][9].

-

Physiological Role of MR: In the distal convoluted tubules and collecting ducts of the kidneys, the hormone aldosterone binds to the cytoplasmic MR. This ligand-receptor complex translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This action upregulates the expression of specific proteins, notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump[4][10][11]. The result is increased sodium and water reabsorption and potassium excretion, leading to an expansion of extracellular fluid volume and an increase in blood pressure.

-

Inhibition by Spironolactone: Spironolactone, being structurally similar to aldosterone, binds to the MR but fails to induce the conformational changes necessary for transcriptional activation[5]. By occupying the receptor, it prevents aldosterone from binding and initiating this signaling cascade. The consequence is an inhibition of sodium and water retention and a reduction in potassium excretion, leading to its diuretic and antihypertensive effects[3][12].

Androgen Receptor (AR) Antagonism

Spironolactone and its metabolites also act as antagonists at the androgen receptor, which accounts for some of its therapeutic applications and side effects[13][14].

-

Physiological Role of AR: Androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in target tissues. The hormone-receptor complex dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) to regulate genes involved in the development and maintenance of male secondary sexual characteristics, as well as processes in skin and hair follicles[15][16][17].

-

Inhibition by Spironolactone: Spironolactone competitively inhibits the binding of testosterone and DHT to the AR[13][18]. This blockade of androgenic signaling is the basis for its use in treating hyperandrogenism-related conditions in women. It is also responsible for side effects like gynecomastia in male patients[13].

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative binding affinities of Spironolactone and its primary active metabolite, Canrenone, for various human steroid hormone receptors. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), with lower values indicating higher binding affinity.

| Compound | Receptor | Affinity Metric | Value (nM) | Species | Reference(s) |

| Spironolactone | Mineralocorticoid (MR) | IC₅₀ | 24 | - | [7] |

| Mineralocorticoid (MR) | IC₅₀ | 13 | Monkey | [16] | |

| Mineralocorticoid (MR) | IC₅₀ | 66 | Human | [19] | |

| Androgen (AR) | IC₅₀ | 77 | - | [7] | |

| Androgen (AR) | Kᵢ | 39.4 | Human | [20] | |

| Glucocorticoid (GR) | Kᵢ | 32.6 | Human | [20] | |

| Glucocorticoid (GR) | IC₅₀ | ~2400 | - | [21] | |

| Progesterone (PR) | EC₅₀ (Agonist) | ~740 | - | [21] | |

| Canrenone | Mineralocorticoid (MR) | - | Active Metabolite | - | [8][22] |

| Androgen (AR) | Relative Affinity | 5-fold lower than Spironolactone | - | [13] |

Note: Affinity values can vary between studies due to different experimental conditions and assay types.

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways affected by Spironolactone.

Caption: Aldosterone signaling pathway and competitive inhibition by Spironolactone.

References

- 1. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 6. droracle.ai [droracle.ai]

- 7. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Canrenone? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. scispace.com [scispace.com]

- 13. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Screening of Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. researchgate.net [researchgate.net]

- 18. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. eshonline.org [eshonline.org]

- 20. spironolactone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. uwyo.edu [uwyo.edu]

- 22. Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of spironolactone, a steroidal aldosterone antagonist. Given the absence of "Sphynolactone-7" in the public scientific literature, this document focuses on spironolactone, a compound with a similar name and established therapeutic importance.

Discovery and Origin

Spironolactone was discovered in 1957 by chemists at G. D. Searle & Co. (now part of Pfizer).[1][2][3] The research was driven by the need for an effective aldosterone antagonist to treat conditions like edema and hypertension, which are often associated with excessive aldosterone activity.[1] The first synthesis of spironolactone was reported in 1957, and it was introduced to the market in 1959.[2][3]

The development of spironolactone was a significant milestone as it was one of the first diuretics specifically engineered to block a particular renal transport process.[4] Initially, it was classified as a potassium-sparing diuretic, a classification that, while still technically correct, is now considered incomplete given the broader understanding of its anti-mineralocorticoid effects throughout the body.[4]

Mechanism of Action

Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR).[2][5] It also exhibits antiandrogenic activity through its antagonism of the androgen receptor (AR).[6]

-

Mineralocorticoid Receptor (MR) Antagonism: Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, particularly in the distal convoluted tubule of the kidney. This binding promotes the reabsorption of sodium and water and the excretion of potassium.[7] Spironolactone competes with aldosterone for binding to the MR, thereby inhibiting these effects and leading to increased sodium and water excretion and potassium retention.[8] This diuretic and antihypertensive effect is central to its therapeutic applications.

-

Androgen Receptor (AR) Antagonism: Spironolactone and its metabolites can bind to the AR, acting as antagonists.[6] This action blocks the effects of androgens like testosterone and dihydrotestosterone (DHT). This antiandrogenic property is responsible for some of its side effects, such as gynecomastia in men, but also for its therapeutic use in conditions like hirsutism and as a component of feminizing hormone therapy.[6]

Quantitative Data

The following tables summarize key quantitative data related to spironolactone's pharmacological profile.

Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites

| Compound | Receptor | Species | Assay Type | Value | Units | Reference |

| Spironolactone | Mineralocorticoid Receptor (MR) | Human | IC50 | 24.2 | nmol/L | [9] |

| Spironolactone | Androgen Receptor (AR) | Human | IC50 | 77 | nmol/L | |

| Spironolactone | Androgen Receptor (AR) | Human | Ki | 39.4 | nM | [8] |

| Spironolactone | Androgen Receptor (AR) | Human | pIC50 | 6.17 | [8] | |

| Spironolactone | Glucocorticoid Receptor (GR) | Human | - | Very Low Affinity | - | [10] |

| Spironolactone | Progesterone Receptor (PR) | Human | - | Binds | - | [5] |

| 7α-thiospironolactone | Androgen Receptor (AR) | Rat | Relative Affinity to DHT | ~3.0 - 8.5% | [6] | |

| 7α-thiomethylspironolactone | Androgen Receptor (AR) | Rat | Relative Affinity to DHT | ~3.0 - 8.5% | [6] | |

| KBP-5074 | Mineralocorticoid Receptor (MR) | In vitro | IC50 | 2.7 | nmol/L | [9] |

| Eplerenone | Mineralocorticoid Receptor (MR) | In vitro | IC50 | 990 | nmol/L | [9] |

Table 2: Pharmacokinetic Properties of Spironolactone and its Metabolites in Humans

| Parameter | Spironolactone | Canrenone | 7-α-(thiomethyl) spirolactone (TMS) | 6-β-hydroxy-7-α-(thiomethyl) spirolactone (HTMS) | Reference |

| Mean Half-life (hours) | 1.4 | 16.5 | 13.8 | 15 | [11] |

| Time to Peak Plasma Concentration (hours) | 2.6 | 4.3 | - | - | [11] |

| Protein Binding | >90% | >90% | >90% | >90% | [11] |

| Bioavailability | Increased by ~95.4% with food | - | - | - | [11] |

| Excretion | Primarily in urine (metabolites), secondarily in bile | Primarily in urine (metabolites), secondarily in bile | Primarily in urine (metabolites), secondarily in bile | Primarily in urine (metabolites), secondarily in bile | [11] |

Table 3: Dose-Response Relationship of Spironolactone on Blood Pressure in Patients with Hypertension

| Daily Dose | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population | Reference |

| 25 mg | 6.45 | - | Stage I Essential Hypertension | [12] |

| 25 mg | 5.4 | 1.0 | Resistant Arterial Hypertension | [13] |

| 50-100 mg | - | - | Hypertension | [14] |

| 100-500 mg | Similar to lower doses | Similar to lower doses | Primary (Essential) Hypertension | [12] |

| 95.5 mg (mean) | 18 | 10 | Essential Hypertension | [12] |

| 200-400 mg | No greater effect than 100 mg | No greater effect than 100 mg | Hypertension | [4] |

Experimental Protocols

This protocol describes a common method for synthesizing spironolactone from canrenone.

Materials:

-

Canrenone

-

Potassium thioacetate

-

Ethanol

-

Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)

-

Reaction vessel with reflux condenser

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Add canrenone, potassium thioacetate, and ethanol to the reaction vessel. The molar ratio of canrenone to potassium thioacetate and the acidic catalyst is typically 1:2.1:2.1.[15][16]

-

Heat the mixture to reflux with continuous stirring.

-

Slowly add the acidic catalyst to the refluxing mixture over approximately 1 hour.

-

Continue to reflux the reaction mixture for 3-5 hours.[15][16]

-

After the reaction is complete, stop heating and cool the mixture to -10°C in a cooling bath.

-

Maintain the mixture at -10°C for 1.5-2.5 hours to allow for complete precipitation of the product.[15][16]

-

Filter the precipitate and wash the filter cake with water and ethanol.

-

Dry the crude product in an oven.

-

Recrystallize the crude product from ethanol to obtain pure spironolactone.

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., spironolactone) to the mineralocorticoid receptor.

Materials:

-

Source of mineralocorticoid receptors (e.g., transfected COS-1 cells expressing the MR)

-

Radiolabeled ligand (e.g., [³H]-aldosterone or [³H]-dexamethasone)[10][17]

-

Unlabeled test compound (spironolactone)

-

Unlabeled competing ligand for non-specific binding determination (e.g., a high concentration of aldosterone or dexamethasone)

-

Assay buffer

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus (e.g., glass fiber filters)

Procedure:

-

Prepare a suspension of cells or a tissue homogenate containing the mineralocorticoid receptors.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

To these tubes, add increasing concentrations of the unlabeled test compound (spironolactone).

-

For determining non-specific binding, add a high concentration of an unlabeled competing ligand to a separate set of tubes.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using a suitable software to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.

Caption: Androgen Signaling Pathway and Spironolactone's Antiandrogenic Action.

Caption: Workflow for the Synthesis of Spironolactone.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. Spironolactone - American Chemical Society [acs.org]

- 2. Spironolactone - Wikipedia [en.wikipedia.org]

- 3. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spironolactone: An Old Friend Rediscovered - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spironolactone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pfizermedical.com [pfizermedical.com]

- 12. Low Dose Spironolactone Monotherapy in the Management of Stage I Essential Hypertension: A Pilot Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. droracle.ai [droracle.ai]

- 15. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 17. jme.bioscientifica.com [jme.bioscientifica.com]

Sphynolactone-7: A Potent and Selective Strigolactone Receptor Agonist for Parasitic Weed Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphynolactone-7 (SPL7) has emerged as a highly potent and selective agonist for the strigolactone (SL) receptor, ShHTL7, found in the parasitic plant Striga hermonthica. This synthetic molecule holds significant promise as a tool for inducing "suicidal germination" of Striga seeds, a strategy aimed at reducing the seed bank of this devastating agricultural pest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and efficacy data, detailed experimental protocols, and a visualization of its role in the strigolactone signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with the strigolactone receptor ShHTL7 and its biological activity.

| Parameter | Receptor | Value | Assay | Reference |

| IC₅₀ | ShHTL7 | 0.31 µM | in vitro YLG Competition Assay | [1] |

| ShHTL8 | 1.2 µM | in vitro YLG Competition Assay | [1] | |

| ShHTL11 | 7.8 µM | in vitro YLG Competition Assay | [1] | |

| Efficacy | Striga hermonthica | ~100 fM | Seed Germination Assay | [1] |

Table 1: Inhibitory Concentration (IC₅₀) and Efficacy of this compound. The IC₅₀ values demonstrate the concentration of this compound required to inhibit 50% of the activity of the fluorescent probe Yoshimulactone Green (YLG) in a competitive binding assay with different ShHTL receptors. The efficacy value indicates the remarkably low concentration at which SPL7 can induce germination in Striga hermonthica seeds.

| Parameter | Receptor | Substrate | Value | Reference |

| Kₘ | ShHTL7 | Yoshimulactone Green (YLG) | 1.17 µM | |

| kcat | ShHTL7 | Yoshimulactone Green (YLG) | Not Reported | |

| KᏧ | ShHTL7 | 5-deoxystrigol (5DS) | 0.91 µM |

Table 2: Kinetic and Binding Parameters of the ShHTL7 Receptor. This table provides context for the receptor's activity with a common fluorescent substrate (YLG) and its binding affinity for a natural strigolactone (5DS). This data is useful for comparative purposes when evaluating the potency of synthetic agonists like this compound.

Strigolactone Signaling Pathway

The canonical strigolactone signaling pathway is initiated by the binding of a strigolactone molecule, or an agonist like this compound, to the D14/HTL receptor. This binding event induces a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (or D3 in some species). This complex then recruits a transcriptional repressor protein of the SMAX1/D53 family, leading to its ubiquitination and subsequent degradation by the 26S proteasome. The removal of this repressor protein allows for the expression of downstream genes that regulate various physiological processes, including, in the case of Striga, seed germination.

References

The Crucial Role of the Butenolide D-Ring in Sphynolactone-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphynolactone-7 (SPL7) has emerged as a highly potent and selective germination stimulant for the parasitic weed Striga hermonthica, offering a promising avenue for the development of novel herbicides. Its mechanism of action is intrinsically linked to its structural mimicry of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms. At the heart of this mimicry lies the butenolide D-ring, a conserved structural motif across all strigolactones. This technical guide delves into the critical function of the butenolide D-ring in the biological activity of this compound, providing a comprehensive overview of its role in receptor binding, signal transduction, and overall efficacy. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to provide a thorough resource for researchers in the field.

Introduction to this compound and the Strigolactone Signaling Pathway

Striga hermonthica, commonly known as witchweed, is a devastating root parasitic plant that causes significant crop losses in Africa. Striga seeds can remain dormant in the soil for decades, germinating only in the presence of specific chemical cues, primarily strigolactones, exuded from the roots of host plants. This compound is a synthetic strigolactone mimic designed to induce "suicidal germination" of Striga seeds in the absence of a host, thereby depleting the seed bank in the soil.

The biological activity of this compound is mediated through the strigolactone signaling pathway. The core of this pathway involves the interaction of the strigolactone molecule with a specific receptor protein. In Striga hermonthica, this receptor is identified as ShHTL7.

The canonical strigolactone signaling pathway, which provides a model for understanding this compound's mechanism, is initiated by the binding of the strigolactone molecule to the DWARF14 (D14) receptor, an α/β-hydrolase. This binding event leads to the hydrolysis of the strigolactone, a crucial step for signal activation. The hydrolysis of the butenolide D-ring is a key event in this process. Following hydrolysis, the receptor undergoes a conformational change, allowing it to interact with the F-box protein MAX2 (or D3 in rice) and the transcriptional repressor D53 (or SMXL in other plants). This interaction targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome, lifting the repression of downstream genes and triggering a physiological response, such as seed germination.

The Butenolide D-Ring: The Bioactive Moiety

The butenolide D-ring is an essential structural feature for the biological activity of all strigolactones, including this compound. It is the portion of the molecule that directly interacts with the catalytic site of the receptor and undergoes hydrolysis, which is believed to be the initiating step in the signaling cascade.

Quantitative Analysis of Butenolide D-Ring Function

While specific quantitative data directly comparing the activity of this compound with analogs featuring modified D-rings is not extensively available in the public domain, the critical nature of this moiety can be inferred from structure-activity relationship (SAR) studies on other strigolactones and their mimics. The following table summarizes representative data for the binding and activity of various strigolactone-related compounds, highlighting the importance of the D-ring's integrity for potent biological response.

| Compound | Target Receptor | Assay Type | Metric | Value | Reference |

| rac-GR24 | ShHTL7 | Microscale Thermophoresis (MST) | Kd | 0.92 ± 0.01 µM | [1][2] |

| rac-GR24 | ShHTL7 | Tryptophan Fluorescence | Kd | 0.39 ± 0.05 µM | [1][2] |

| rac-GR24 | ShHTL7 | YLG Competitive Inhibition | IC50 | 0.87 ± 0.06 µM | [2] |

| Compound 4a | P. aegyptiaca | Germination Assay | EC50 | 8.62 x 10-11 M | [3] |

| Compound 4b | P. aegyptiaca | Germination Assay | EC50 | 5.52 x 10-8 M | [3] |

Note: While not this compound itself, the data for GR24, a widely studied synthetic strigolactone, and other potent agonists provide a strong indication of the affinity and concentration ranges required for activity, which are dependent on an intact D-ring.

Experimental Protocols

A thorough understanding of the butenolide D-ring's function relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize the activity of this compound and other strigolactone analogs.

Striga hermonthica Seed Germination Assay

This assay is the primary method for evaluating the biological activity of this compound and its analogs.

Materials:

-

Striga hermonthica seeds

-

Sterile deionized water

-

0.5% Sodium hypochlorite solution

-

Sterile 15 mL conical vials

-

Sterile 12-well culture plates

-

Sterile glass fiber filter paper discs (9 mm)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., rac-GR24)

-

Incubator set at 30°C

-

Stereomicroscope

Procedure:

-

Seed Sterilization:

-

Place an appropriate amount of Striga hermonthica seeds into a sterile 15 mL conical vial.

-

Add 10 mL of 0.5% sodium hypochlorite solution and shake for 9 minutes.

-

Allow the seeds to settle for 1 minute and then decant the sterilization solution.

-

Wash the seeds three times with 14 mL of sterile deionized water, decanting the water after each wash.

-

-

Pre-conditioning:

-

Resuspend the sterilized seeds in a small volume of sterile water.

-

Pipette approximately 50-100 seeds onto each sterile glass fiber filter paper disc placed in a 12-well culture plate.

-

Add sterile water to moisten the filter paper.

-

Seal the plates with parafilm and incubate in the dark at 30°C for 10-14 days to precondition the seeds.

-

-

Treatment:

-

Prepare serial dilutions of the test compounds and the positive control.

-

After the pre-conditioning period, carefully apply a defined volume (e.g., 50 µL) of each test solution to the respective filter paper discs. Use a solvent control (e.g., DMSO solution without the compound) as a negative control.

-

-

Incubation and Germination Counting:

-

Reseal the plates and incubate in the dark at 30°C for 24-48 hours.

-

Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

-

Data Analysis:

-

Calculate the germination percentage for each treatment.

-

Plot the germination percentage against the concentration of the test compound to determine the EC50 value (the concentration at which 50% of the maximum germination is observed).

-

ShHTL7 Competitive Binding Assay (YLG Assay)

This in vitro assay measures the ability of a test compound to compete with a fluorescent probe for binding to the ShHTL7 receptor, providing an indication of its binding affinity.

Materials:

-

Recombinant ShHTL7 protein

-

Yoshimulactone Green (YLG) fluorescent probe

-

Test compounds (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of recombinant ShHTL7 protein to each well.

-

Add varying concentrations of the test compound to the wells.

-

Include a control with no test compound.

-

-

Incubation:

-

Pre-incubate the ShHTL7 protein with the test compound for a specified period (e.g., 2.5 hours) to allow for binding.

-

-

Fluorescent Probe Addition:

-

Add a fixed concentration of the YLG fluorescent probe to all wells. YLG fluoresces upon hydrolysis by the ShHTL7 receptor.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of YLG hydrolysis.

-

-

Data Analysis:

-

Determine the initial rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the YLG hydrolysis).

-

Visualizing the Molecular Mechanisms

Graphviz diagrams are provided below to illustrate the key pathways and workflows discussed in this guide.

Strigolactone Signaling Pathway

Caption: The strigolactone signaling pathway initiated by this compound.

Experimental Workflow for Assessing D-Ring Function

Caption: Workflow for evaluating the butenolide D-ring's function.

Conclusion

The butenolide D-ring of this compound is not merely a structural component but the linchpin of its biological activity. Its interaction with the ShHTL7 receptor and subsequent hydrolysis are the critical initiating events in the signal transduction cascade that leads to the germination of Striga hermonthica seeds. A comprehensive understanding of the D-ring's function, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of next-generation strigolactone mimics. Future research focused on elucidating the precise structure-activity relationships of the D-ring will undoubtedly accelerate the development of more potent and selective agents for the control of parasitic weeds, ultimately contributing to global food security.

References

- 1. Structural basis for specific inhibition of the highly sensitive ShHTL7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Endocrine Modulation: A Technical Guide to the Initial Screening and Identification of Sphynolactone-7 Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial screening and identification of novel analogs of Sphynolactone-7, a next-generation steroidal compound with potential dual antagonism of the mineralocorticoid (MR) and androgen (AR) receptors. Building upon the well-established pharmacology of its parent class, this document outlines a systematic approach to identify and characterize new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Detailed experimental protocols for primary and secondary screening assays, strategies for data analysis and hit validation, and a roadmap for subsequent lead optimization are presented. This guide is intended to serve as a critical resource for researchers engaged in the discovery of novel therapeutics targeting endocrine-related pathologies.

Introduction: The Therapeutic Potential of this compound Analogs

This compound is a novel steroidal lactone conceived as a potential successor to spironolactone, a widely used pharmaceutical agent. Spironolactone's therapeutic efficacy is primarily attributed to its competitive antagonism of the mineralocorticoid receptor, which plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Additionally, spironolactone exhibits anti-androgenic properties by blocking the androgen receptor, an effect that is beneficial in certain conditions but can also lead to undesirable side effects.[3][4]

The development of this compound analogs is driven by the pursuit of compounds with a refined pharmacological profile. The primary objectives of a screening campaign for these analogs are to identify molecules that exhibit:

-

Enhanced potency for the mineralocorticoid receptor.

-

Improved selectivity against the androgen receptor to minimize endocrine side effects.

-

Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Reduced potential for off-target toxicities .

This guide details a strategic workflow for the initial phases of such a drug discovery program.

Data Presentation: Comparative Analysis of Lead Compounds

A crucial aspect of the screening process is the systematic evaluation and comparison of quantitative data from various assays. The following tables present a representative dataset for a hypothetical series of this compound analogs, illustrating how key pharmacological and physicochemical parameters are organized to facilitate decision-making.

Table 1: In Vitro Potency and Selectivity of this compound Analogs

| Compound ID | MR Binding Affinity (IC50, nM) | AR Binding Affinity (IC50, nM) | MR Cell-Based Reporter Assay (IC50, nM) | AR Cell-Based Reporter Assay (IC50, nM) | Selectivity Index (AR IC50 / MR IC50) |

| This compound | 24 | 77 | 35 | 110 | 3.2 |

| SL7-Analog-01 | 15 | 350 | 22 | 500 | 23.3 |

| SL7-Analog-02 | 5 | 50 | 8 | 75 | 10.0 |

| SL7-Analog-03 | 30 | 150 | 45 | 220 | 5.0 |

| SL7-Analog-04 | 8 | 800 | 12 | >1000 | 100.0 |

| SL7-Analog-05 | 50 | 95 | 70 | 150 | 1.9 |

Table 2: Preliminary ADME & Physicochemical Properties of Selected Analogs

| Compound ID | Aqueous Solubility (µM) | LogD at pH 7.4 | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| This compound | 55 | 2.8 | 45 | 15 | 92 |

| SL7-Analog-01 | 70 | 2.5 | 60 | 12 | 88 |

| SL7-Analog-02 | 40 | 3.1 | 30 | 18 | 95 |

| SL7-Analog-04 | 65 | 2.6 | 75 | 10 | 85 |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data. The following sections provide methodologies for the key assays in the screening cascade.

Primary Screening: High-Throughput Competitive Binding Assays

Objective: To determine the binding affinity of test compounds for the human mineralocorticoid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Human recombinant MR-expressing cell membrane preparation

-

[³H]-Aldosterone (Radioligand)

-

Aldosterone (unlabeled competitor for non-specific binding)

-

Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled aldosterone (for non-specific binding) or test compound dilution.

-

50 µL of [³H]-Aldosterone at a final concentration of 1-2 nM.

-

100 µL of MR membrane preparation (5-10 µg of protein per well).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each compound concentration and determine the IC50 value by non-linear regression analysis.

Objective: To determine the binding affinity of test compounds for the human androgen receptor using a fluorescence polarization-based competitive binding assay.

Materials:

-

Human recombinant AR Ligand Binding Domain (LBD)

-

Fluormone™ AL Green (fluorescent ligand)

-

Dihydrotestosterone (DHT) (unlabeled competitor)

-

Assay Buffer (e.g., PolarScreen™ AR Green Assay Buffer)

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

-

Assay Setup: In a 384-well plate, add:

-

10 µL of 2x test compound dilution.

-

10 µL of 2x AR-LBD/Fluormone™ AL Green complex.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: A decrease in polarization indicates displacement of the fluorescent ligand. Calculate IC50 values from the dose-response curves.[5]

Secondary Screening: Cell-Based Functional Assays

Objective: To functionally assess the antagonist activity of test compounds on the mineralocorticoid receptor in a cellular context.

Materials:

-

HEK293 cells stably co-transfected with human MR and an MMTV-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS).

-

Aldosterone (agonist).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-MR-luciferase cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a sub-maximal concentration (EC80) of aldosterone.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of aldosterone-induced luciferase activity against the compound concentration.

Objective: To functionally assess the antagonist activity of test compounds on the androgen receptor in a cellular context.

Materials:

-

PC-3 or similar prostate cancer cell line stably expressing human AR and a PSA promoter-driven luciferase reporter.[6]

-

Cell culture medium.

-

Dihydrotestosterone (DHT) (agonist).

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the AR-reporter cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of an EC80 concentration of DHT.

-

Incubation: Incubate for 24 hours at 37°C.

-

Luminescence Reading: Measure the luciferase activity as described for the MR assay.

-

Data Analysis: Calculate the IC50 values based on the inhibition of DHT-induced luciferase expression.

In Vitro ADME & Toxicity Assays

A panel of in vitro ADME and toxicity assays should be conducted on promising hits to assess their drug-like properties.

-

Solubility: Kinetic and thermodynamic solubility assays are performed to determine the solubility of the compounds in aqueous buffers.

-

Lipophilicity: The distribution coefficient (LogD) at pH 7.4 is measured to assess the lipophilicity of the compounds.

-

Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to determine their metabolic stability and predict in vivo clearance.[7]

-

Cell Permeability: The Caco-2 permeability assay is used to predict intestinal absorption of orally administered drugs.[8]

-

Cytotoxicity: General cytotoxicity is assessed in a relevant cell line (e.g., HepG2) to identify compounds with potential safety liabilities.[9]

-

hERG Inhibition: An assay to evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz (DOT language) representations of key workflows and pathways.

Experimental Workflow for Screening and Identification

Caption: High-level workflow for the screening and identification of this compound analogs.

Mineralocorticoid Receptor Signaling Pathway

Caption: Antagonistic action of a this compound analog on the MR signaling pathway.

Conclusion and Future Directions

The initial screening and identification of this compound analogs represent a critical first step in a long and complex drug discovery journey. The methodologies and workflows outlined in this guide provide a robust framework for identifying promising lead candidates with enhanced potency and selectivity. Subsequent efforts will focus on comprehensive structure-activity relationship (SAR) studies, lead optimization to improve ADME and safety profiles, and ultimately, preclinical and clinical development. The successful execution of this initial phase is paramount to advancing a new generation of endocrine modulators with the potential to significantly improve patient outcomes in a range of cardiovascular and endocrine disorders.

References

- 1. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. File:Androgen receptor antagonistic potency of spironolactone, cyproterone acetate, and flutamide in male rats.png - Wikimedia Commons [commons.wikimedia.org]

- 4. eshonline.org [eshonline.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. SC 25152: A potent mineralocorticoid antagonist with reduced affinity for the 5 alpha-dihydrotestosterone receptor of human and rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

Sphynolactone-7 and the ShHTL7 Receptor: A Technical Guide to Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity and signaling pathway associated with Sphynolactone-7 (SPL7) and the Striga hermonthica HYPOSENSITIVE TO LIGHT 7 (ShHTL7) receptor. Striga hermonthica, a parasitic weed, poses a significant threat to agriculture, and understanding the molecular mechanisms of its germination is crucial for the development of targeted control strategies. This compound has been identified as a potent agonist of the ShHTL7 receptor, inducing suicidal germination of Striga seeds at femtomolar concentrations. This document details the quantitative binding data of strigolactones to ShHTL7, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways.

Quantitative Binding Data

The binding affinity of various strigolactones and their analogs to the ShHTL7 receptor has been quantified using several biophysical techniques. While a specific dissociation constant (Kd) for this compound is not publicly available, the data for structurally related and synthetic strigolactones provide a valuable reference for its high-affinity interaction.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| rac-GR24 | ShHTL7 | MicroScale Thermophoresis (MST) | 0.92 ± 0.01 μM | [1] |

| rac-GR24 | ShHTL7 | Tryptophan Fluorescence | 0.39 ± 0.05 μM | [1] |

| 5-Deoxystrigol (5DS) | ShHTL7 | Isothermal Titration Calorimetry (ITC) | 0.91 μM | [2] |

| 5-Deoxystrigol (5DS) | ShHTL11 | Isothermal Titration Calorimetry (ITC) | 0.04 µM | [2] |

| 5-Deoxystrigol (5DS) | ShHTL10 | Isothermal Titration Calorimetry (ITC) | 0.18 µM | [2] |

| 5-Deoxystrigol (5DS) | ShHTL5 | Isothermal Titration Calorimetry (ITC) | 3.83 µM | [2] |

| 5-Deoxystrigol (5DS) | ShHTL8 | Isothermal Titration Calorimetry (ITC) | 2.90 µM | [2] |

ShHTL7 Signaling Pathway

The perception of strigolactones, such as this compound, by the ShHTL7 receptor initiates a signaling cascade that culminates in the germination of Striga hermonthica seeds. This process involves the formation of a covalently linked intermediate molecule (CLIM) upon ligand binding and hydrolysis by ShHTL7.[3] This conformational change in the receptor promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[3] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The ShHTL7-MAX2 complex then recruits the transcriptional repressor SMAX1 (SUPPRESSOR OF MAX2 1), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of SMAX1 relieves the repression of downstream genes, thereby activating the transcription of genes essential for seed germination.

Furthermore, evidence suggests a crosstalk between the strigolactone and brassinosteroid (BR) signaling pathways. In some developmental contexts, the strigolactone signaling pathway appears to function downstream of BR signaling.[4]

Experimental Protocols

Recombinant ShHTL7 Protein Expression and Purification

This protocol describes the expression of His-tagged ShHTL7 in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged ShHTL7 expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose resin.

Procedure:

-

Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase).

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged ShHTL7 protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to confirm purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2][5]

Materials:

-

Purified ShHTL7 protein.

-

This compound or other ligand of interest.

-

ITC Buffer: A buffer in which both protein and ligand are stable and soluble (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The dialysis buffer for the protein should be used for the ligand solution to minimize heat of dilution effects.

Procedure:

-

Prepare the ShHTL7 protein solution to a final concentration of 10-50 µM in the ITC buffer.

-

Prepare the this compound solution to a final concentration of 100-500 µM in the same ITC buffer.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the ShHTL7 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections). A typical experiment consists of an initial small injection followed by 20-30 larger injections.

-

Initiate the titration.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Striga hermonthica Seed Germination Assay

This assay assesses the biological activity of this compound by measuring its ability to induce the germination of S. hermonthica seeds.[6][7]

Materials:

-

Striga hermonthica seeds.

-

5% Sodium hypochlorite solution.

-

Sterile deionized water.

-

Glass fiber filter paper discs.

-

Petri dishes.

-

This compound solution at various concentrations.

-

Positive control (e.g., GR24).

-

Negative control (solvent only).

Procedure:

-

Surface sterilize S. hermonthica seeds by washing with 5% sodium hypochlorite for 5 minutes, followed by five rinses with sterile deionized water.

-

Place the sterilized seeds on glass fiber filter paper discs in Petri dishes.

-

Pre-condition the seeds by incubating them in the dark at 30°C for 10-14 days on moist filter paper.

-

After pre-conditioning, apply the this compound solutions at different concentrations to the discs. Include positive and negative controls.

-

Incubate the plates in the dark at 30°C for 24-48 hours.

-

Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

Calculate the germination percentage for each concentration.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H assay is used to investigate the interaction between ShHTL7 and its signaling partner MAX2 in the presence of this compound.[8]

Materials:

-

Saccharomyces cerevisiae strain (e.g., AH109) containing reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.

-

Bait vector (e.g., pGBKT7) containing the GAL4 DNA-binding domain (BD).

-

Prey vector (e.g., pGADT7) containing the GAL4 activation domain (AD).

-

ShHTL7 cDNA cloned into the bait vector.

-

MAX2 cDNA cloned into the prey vector.

-

Yeast transformation reagents.

-

Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.

-

This compound.

Procedure:

-

Co-transform the yeast strain with the BD-ShHTL7 (bait) and AD-MAX2 (prey) plasmids.

-

Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Incubate at 30°C for 2-4 days until colonies appear.

-

To test for interaction, pick individual colonies and streak them onto selective media:

-

SD/-Leu/-Trp/-His (low stringency selection).

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection).

-

Include plates supplemented with this compound to test for ligand-dependent interaction.

-

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the selective media indicates a positive interaction between ShHTL7 and MAX2.

-

A quantitative β-galactosidase assay can also be performed to measure the strength of the interaction.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Striga hermonthica germination assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sphynolactone-7 synthesis protocol from precursors

Application Note: Synthesis of Spironolactone

Introduction

Spironolactone is a synthetic steroid that functions as a potassium-sparing diuretic and a competitive antagonist of aldosterone, a mineralocorticoid hormone.[1] Its chemical name is 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone.[2] Spironolactone is widely used in the treatment of conditions such as heart failure, hypertension, edema, and primary aldosteronism.[1] The synthesis of Spironolactone has been well-established, with several routes developed since its discovery in 1957.[1][3][4] Modern industrial synthesis often involves a multi-step process starting from steroid precursors like androstenolone or dehydroepiandrosterone.[3][5] A key final step in many high-yield syntheses is the 1,6-conjugate addition of a thioacetyl group to the dienone system of canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone), a critical intermediate.[5][6]

This document provides detailed protocols for the synthesis of Spironolactone from its immediate precursor, canrenone, summarizing quantitative data and illustrating the experimental workflow and its mechanism of action.

Synthesis Pathway Overview

The synthesis of Spironolactone can be approached via several routes, often starting from readily available steroid building blocks. A common strategy involves the initial construction of the characteristic γ-lactone spirocycle at the C17 position, followed by modifications to the steroid's A and B rings to introduce the 4,6-diene system, yielding the key intermediate, canrenone. The final, crucial step is the stereoselective addition of a thioacetyl group at the 7α position to produce Spironolactone.

Figure 1: High-level synthetic workflow from early precursors to Spironolactone.

Experimental Protocols

Two common and effective methods for the conversion of canrenone to Spironolactone are detailed below.

Protocol 1: Synthesis using Potassium Thioacetate and Acid Catalyst

This method avoids the direct use of thioacetic acid, which has a strong, unpleasant odor, by employing its potassium salt.[7][8]

Materials:

-

Canrenone

-

Potassium thioacetate

-

Ethanol

-

Methanesulfonic acid (or Oxalic acid)

-

Water

-

To a reaction vessel, add canrenone (1.0 eq), potassium thioacetate (2.1 eq), and ethanol.

-

Heat the mixture to reflux (approximately 78°C).

-

Slowly add methanesulfonic acid (2.1 eq) dropwise to the refluxing mixture over a period of 1 hour.

-

Maintain the reflux and continue the reaction for an additional 3-5 hours after the acid addition is complete.

-

After the reaction finishes, stop heating and cool the mixture to -10°C.

-

Incubate at -10°C for approximately 2 hours to facilitate crystallization.

-

Filter the resulting precipitate.

-

Wash the filter cake sequentially with cold water and cold ethanol.

-

Dry the collected solid to obtain crude Spironolactone.

-

Recrystallize the crude product from ethanol to yield pure Spironolactone.

Protocol 2: Synthesis using Thioacetic Acid

This protocol involves the direct addition of thioacetic acid to canrenone, catalyzed by an acid.[6]

Materials:

-

Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone)

-

N-methyl-2-pyrrolidone (NMP)

-

p-Toluenesulfonic acid monohydrate

-

Thioacetic acid

-

Acetic acid

-

Methanol

-

Water

Procedure: [6]

-

In a reaction vessel under a nitrogen atmosphere, combine canrenone (1.0 eq), N-methyl-2-pyrrolidone, and p-toluenesulfonic acid monohydrate (approx. 0.085 eq).

-

Heat the mixture to 80°C.

-

Add thioacetic acid (approx. 2.9 eq) to the heated mixture.

-

Stir the reaction at 80°C for 2 hours.

-

While maintaining the temperature at 80°C, add acetic acid followed by the dropwise addition of water over 5 minutes.

-

Gradually cool the mixture to 30°C over approximately 1.5 hours to precipitate the product.

-

Add a mixture of methanol and water dropwise.

-

Stir the suspension at 30°C for an additional hour.

-

Filter the collected crystals.

-

Wash the crystals twice with a 1:1 mixture of methanol and water.

-

Dry the product under reduced pressure at 70°C to obtain pure Spironolactone.

Figure 2: Generalized experimental workflow for the synthesis of Spironolactone from canrenone.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of Spironolactone from canrenone.

| Parameter | Protocol 1 (Example)[8] | Protocol 2 (Example)[6] |

| Precursor | Canrenone (12.25 g) | Canrenone (5.00 g) |

| Thio-reagent | Potassium Thioacetate (8.6 g) | Thioacetic Acid (3.0 mL) |

| Catalyst | Methanesulfonic Acid (7.3 g) | p-Toluenesulfonic Acid (228 mg) |

| Solvent | Ethanol (100 mL) | N-methyl-2-pyrrolidone (15 mL) |

| Temperature | Reflux (~78°C), then -10°C | 80°C, then 30°C |

| Reaction Time | ~4 hours | 2 hours |

| Reported Yield | 76% | ~79% (calculated from masses) |

| Reported Purity | 99.0% (HPLC) | 99.5% (from precursor purity) |

Mechanism of Action: Signaling Pathway

Spironolactone exerts its therapeutic effect by acting as a direct antagonist to the mineralocorticoid receptor (MR). In target tissues like the kidney tubules, aldosterone normally binds to the cytoplasmic MR. This complex then translocates to the nucleus, where it modulates gene expression, leading to increased sodium and water retention and potassium excretion. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.

Figure 3: Signaling pathway showing Spironolactone's antagonism of the mineralocorticoid receptor.

References

- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 8. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

Application of Sphynolactone-7 for Striga hermonthica Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Striga hermonthica, commonly known as witchweed, is a parasitic plant that poses a significant threat to food security in sub-Saharan Africa, causing devastating losses in staple crops such as sorghum, maize, and rice.[1][2] The parasite's life cycle is intricately linked to host-derived chemical cues, primarily strigolactones (SLs), which trigger the germination of its seeds.[1] This dependency presents a unique opportunity for targeted control strategies. Sphynolactone-7 (SPL7) is a potent synthetic strigolactone mimic designed to induce "suicidal germination" of Striga hermonthica seeds in the absence of a host, thereby reducing the soil seed bank.[1] SPL7 exhibits exceptionally high activity, reportedly in the femtomolar range, and demonstrates high specificity for the Striga hermonthica strigolactone receptor ShHTL7.[1][3] This document provides detailed application notes and experimental protocols for the use of SPL7 in research and development settings for the control of Striga hermonthica.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound (SPL7) in inducing the germination of Striga hermonthica seeds compared to the widely used synthetic strigolactone analog, GR24.

Table 1: Comparative Germination Efficacy of SPL7 and GR24 on Striga hermonthica Seeds

| Compound | Concentration (M) | Germination Rate (%) |

| SPL7 | 10⁻¹⁵ | > 50 |

| 10⁻¹⁴ | ~ 80 | |

| 10⁻¹³ | ~ 90 | |

| 10⁻¹² | ~ 90 | |

| GR24 | 10⁻⁹ | ~ 50 |

| 10⁻⁸ | ~ 80 | |

| 10⁻⁷ | > 80 | |

| 10⁻⁶ | > 80 |

Note: Data is synthesized from graphical representations in scientific literature. Actual percentages may vary based on experimental conditions and seed batch.

Table 2: Half-Maximal Effective Concentration (EC₅₀) for Striga hermonthica Seed Germination

| Compound | EC₅₀ (M) |

| SPL7 | ~ 1 x 10⁻¹⁵ |

| GR24 | ~ 1 x 10⁻⁹ |

Experimental Protocols

Protocol 1: In Vitro Striga hermonthica Seed Germination Assay with this compound

This protocol details the steps for assessing the germination-inducing activity of SPL7 on S. hermonthica seeds under laboratory conditions.

Materials:

-

Striga hermonthica seeds

-

This compound (SPL7)

-

GR24 (as a positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

5% (v/v) sodium hypochlorite solution

-

Glass fiber filter paper discs (9 mm diameter)

-

Petri dishes (90 mm)

-

Sterile forceps

-

Incubator set at 30°C

-

Stereomicroscope

Procedure:

-

Seed Sterilization:

-

Place S. hermonthica seeds in a microcentrifuge tube.

-

Add 1 mL of 5% sodium hypochlorite solution and vortex for 5 minutes.

-

Pellet the seeds by centrifugation and carefully remove the supernatant.

-

Wash the seeds three times with 1 mL of sterile deionized water, with centrifugation and supernatant removal between each wash.

-

-

Seed Pre-conditioning:

-

Under a sterile hood, place a single layer of sterile glass fiber filter paper in a 90 mm Petri dish.

-

Moisten the filter paper with 4 mL of sterile deionized water.

-

Using sterile forceps, arrange approximately 50-100 sterilized S. hermonthica seeds on each 9 mm glass fiber filter paper disc.

-

Place the discs onto the moistened filter paper in the Petri dish.

-

Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

-

Incubate at 30°C for 10-14 days to allow for seed conditioning.

-

-

Preparation of SPL7 and Control Solutions:

-

Prepare a 1 mM stock solution of SPL7 in DMSO.

-

Prepare a 1 mM stock solution of GR24 in DMSO.

-

Perform serial dilutions of the stock solutions in sterile deionized water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹⁵ M). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the negative control.

-

For the negative control, use sterile deionized water with 0.1% DMSO.

-

-

Germination Induction:

-

After the pre-conditioning period, remove the Petri dishes from the incubator.

-

Under a sterile hood, carefully apply 50 µL of the respective SPL7, GR24, or control solution to each disc of conditioned seeds.

-

Reseal the Petri dishes with parafilm and re-wrap in aluminum foil.

-

Incubate at 30°C for 24-48 hours.

-

-

Data Collection and Analysis:

-

Following incubation, count the number of germinated and non-germinated seeds on each disc using a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

-

Calculate the germination percentage for each treatment: (Number of germinated seeds / Total number of seeds) x 100.

-

Perform statistical analysis to compare the efficacy of different concentrations of SPL7 and GR24.

-

Visualizations

Signaling Pathway of this compound in Striga hermonthica

References

- 1. researchgate.net [researchgate.net]

- 2. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of Striga hermonthica-specific seed germination inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Spironolactone Post-Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Spironolactone following its chemical synthesis. The protocols focus on two primary methods: recrystallization and preparative high-performance liquid chromatography (HPLC). The information is intended to guide researchers in obtaining high-purity Spironolactone suitable for pharmaceutical development and research applications.

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent system at different temperatures. For Spironolactone, various solvent systems have been demonstrated to be effective.

Quantitative Data Summary for Recrystallization

The following table summarizes quantitative data from various recrystallization protocols for Spironolactone, providing a comparative overview of different conditions and their outcomes.

| Starting Material | Solvent System | Key Process Parameters | Yield (%) | Purity (%) | Reference |

| Crude Spironolactone | Methanol | Reflux, cool to 0°C, filter. | ~75 | Not specified | --INVALID-LINK-- |

| Crude Spironolactone | Methanol | Reflux, cool to 0°C, filter, decolorize with activated carbon. | 76 | Not specified | --INVALID-LINK-- |

| 10g Canrenone (precursor) | Methanol (100ml), Thioacetic Acid (10ml) -> Crude Spironolactone -> Ethanol (50ml) | Reflux for 3 hours, cool to 0°C to get crude. Crude dissolved in ethanol, add 0.01g pyridine (stabilizer) and 0.2g activated carbon, decolorize, concentrate, filter, and dry. | 99 | 98.593 | --INVALID-LINK-- |

| 10g Canrenone (precursor) | Methanol (80ml), Thioacetic Acid (8ml) -> Crude Spironolactone -> Dichloromethane (15ml) and Acetone (15ml) | Reflux for 5 hours, cool to 0°C to get crude. Crude dissolved in solvent mixture, add 0.1g 1,8-Diazabicycloundec-7-ene (DBU) (stabilizer) and 1g activated carbon, decolorize, concentrate, filter, and dry. | 98 | 99.4 | --INVALID-LINK-- |

| 12.25g Canrenone (precursor) | Ethanol (100ml), Potassium Thioacetate (8.6g), Oxalic Acid (9.5g) -> Crude Spironolactone -> Ethanol | Reflux, cool to -10°C, filter to get crude. Recrystallize crude from ethanol. | 75.8 | 99.3 | --INVALID-LINK-- |

| 12.25g Canrenone (precursor) | Ethanol (100ml), Potassium Thioacetate (8.6g), Methanesulfonic Acid (7.3g) -> Crude Spironolactone -> Ethanol | Reflux, cool to -10°C, filter to get crude. Recrystallize crude from ethanol. | 76 | 99.0 | --INVALID-LINK-- |

| 20g Canrenone (precursor) | Methanol (100ml), Thioacetic Acid (10ml) -> Crude Spironolactone -> Methanol | Reflux for 5 hours, cool to 0°C, filter to get crude. Refine the solid using methanol crystallization. | 100.5 | 99.823 | --INVALID-LINK-- |

Experimental Protocol for Recrystallization from Ethanol with Stabilizer

This protocol is a representative example for obtaining high-purity Spironolactone. The use of a stabilizer is crucial as the 7-alpha-acetylthio group in the Spironolactone structure can be unstable in solution and may degrade to canrenone.[1]

Materials:

-

Crude Spironolactone

-

Ethanol (reagent grade)

-

Pyridine (or other suitable nitrogen-containing organic base like triethylamine or DBU)

-

Activated Carbon

-

Heating mantle with magnetic stirrer

-

Round bottom flask

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolution: In a round bottom flask, dissolve the crude Spironolactone in ethanol. A typical ratio is approximately 5 mL of ethanol per gram of crude product.[1]

-

Addition of Stabilizer and Activated Carbon: To the solution, add a small amount of a stabilizer such as pyridine (e.g., 0.01g for 10g of starting canrenone).[1] Subsequently, add activated carbon for decolorization (e.g., 0.2g for 10g of starting canrenone).[1]

-

Heating and Reflux: Attach a condenser to the flask and heat the mixture to reflux with gentle stirring. Maintain reflux for a short period to ensure complete dissolution and effective decolorization.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For enhanced crystal formation, the flask can then be placed in an ice bath. Some protocols suggest cooling to temperatures as low as 0°C or -10°C.[1][2]

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified Spironolactone crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Workflow for Recrystallization of Spironolactone

References

Application Notes and Protocols for Testing Sphynolactone-7 Efficacy on Parasitic Weeds

Introduction

Parasitic weeds, such as Striga spp. (witchweed) and Orobanche spp. (broomrape), pose a significant threat to global food security, causing devastating losses in major crops.[1] These obligate parasites attach to the roots of host plants, siphoning off water and nutrients, which severely stunts crop growth and reduces yields.[1][2] A key vulnerability in the life cycle of many parasitic weeds is their reliance on host-derived chemical cues, primarily strigolactones, to trigger seed germination.[2][3]

Sphynolactone-7 (SPL7) is a synthetic strigolactone mimic designed to exploit this dependency.[4] It acts as a potent germination stimulant for parasitic weed seeds, even in the absence of a host plant.[3][4] This "suicidal germination" strategy forces the parasite to emerge when no host is available for attachment, leading to its death and a reduction of the parasitic weed seed bank in the soil.[3][4] SPL7 has demonstrated exceptionally high activity in inducing germination of Striga seeds at femtomolar concentrations, binding specifically to the strigolactone receptor of the parasite.[4]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound as a control agent for parasitic weeds. The protocols outlined below cover in vitro germination assays, in vivo pot trials, dose-response analysis, and initial mechanism of action studies.

In Vitro Seed Germination Assays

Objective

To determine the concentration-dependent effect of this compound on the germination of parasitic weed seeds under controlled laboratory conditions.

Experimental Protocol

1.2.1. Seed Sterilization and Pre-conditioning:

-

Surface sterilize parasitic weed seeds (e.g., Striga hermonthica) by immersing them in a 0.5% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile deionized water.[5]

-

Pre-condition the sterilized seeds on glass fiber filter paper moistened with sterile deionized water in a Petri dish.

-

Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 28-30°C for S. hermonthica) for 10-14 days to break dormancy.

1.2.2. Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

-

Perform serial dilutions of the stock solution with sterile deionized water to achieve a range of final concentrations for testing. A broad range is recommended initially (e.g., 10⁻⁶ M to 10⁻¹⁵ M) to capture the full dose-response curve.

1.2.3. Germination Assay:

-

Arrange the pre-conditioned seeds in a 12-well culture plate, with approximately 50 seeds per well.[5]

-

Add the different concentrations of this compound solution to the respective wells. Include a positive control (e.g., GR24, a standard strigolactone analog) and a negative control (sterile deionized water with the same percentage of solvent as the treatment solutions).[4]

-

Seal the plates and incubate in the dark at the optimal germination temperature for the specific parasitic weed species.

-

After 3-5 days, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.

-

Calculate the germination percentage for each treatment.

Data Presentation

Table 1: In Vitro Germination of Striga hermonthica Seeds in Response to this compound

| Treatment | Concentration (M) | Number of Seeds | Germinated Seeds | Germination (%) |

| Negative Control | 0 | 150 | 5 | 3.3 |

| This compound | 10⁻¹⁵ | 150 | 25 | 16.7 |

| This compound | 10⁻¹⁴ | 150 | 68 | 45.3 |

| This compound | 10⁻¹³ | 150 | 115 | 76.7 |

| This compound | 10⁻¹² | 150 | 138 | 92.0 |

| This compound | 10⁻¹¹ | 150 | 142 | 94.7 |

| This compound | 10⁻¹⁰ | 150 | 143 | 95.3 |

| This compound | 10⁻⁹ | 150 | 143 | 95.3 |

| Positive Control (GR24) | 10⁻⁸ | 150 | 135 | 90.0 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

In Vivo Pot Trials

Objective